molecular formula C8H11NaO2 B8027592 sodium (1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate

sodium (1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B8027592
M. Wt: 162.16 g/mol
InChI Key: WVHYWHGOIJEBAT-OROVBFHKSA-M
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Description

Sodium;(1R,4S)-bicyclo[221]heptane-2-carboxylate is a chemical compound with a unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework

Properties

IUPAC Name

sodium;(1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2.Na/c9-8(10)7-4-5-1-2-6(7)3-5;/h5-7H,1-4H2,(H,9,10);/q;+1/p-1/t5-,6+,7?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHYWHGOIJEBAT-OROVBFHKSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1CC2C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate typically involves the use of (1R,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid as a starting material. The carboxylic acid is first neutralized with sodium hydroxide to form the sodium salt. This reaction is usually carried out in an aqueous medium under mild conditions to ensure complete neutralization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of pH and temperature to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;(1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The carboxylate group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Esters, amides, or thioesters.

Scientific Research Applications

Sodium;(1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sodium (1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets with high specificity. The carboxylate group can form ionic or hydrogen bonds with amino acid residues, stabilizing the compound within the binding site. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-2,5-diazabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different functional groups.

    (1S,4S)-2,5-diazabicyclo[2.2.1]heptane: A stereoisomer with distinct chemical and biological properties.

    2,7-diazabicyclo[2.2.1]heptane: A related compound with a different substitution pattern on the bicyclic framework.

Uniqueness

Sodium;(1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of a carboxylate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

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